molecular formula C8H11N3O4 B8687053 6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione CAS No. 157119-78-3

6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione

Cat. No. B8687053
Key on ui cas rn: 157119-78-3
M. Wt: 213.19 g/mol
InChI Key: CZRQKJMIOGNEIQ-UHFFFAOYSA-N
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Patent
US07449473B2

Procedure details

3-propyl-6-methyl-1,3-dihydropyrimidine-2,4-dione (3 g), as prepared in Example 3, was added to a solution of concentrated H2SO4 (12 ml) and HNO3 (9.6 ml) at 0° C. The reaction mixture was allowed to come to room temperature and continued stirring for another 2 h. The reaction mixture was then poured into water and extracted with ethyl acetate (3×50 mL). The organic layer was washed with water, brine and dried over Na2SO4. Removal of the solvent and recrystallization of the residue with ethylacetate/hexane mixture furnished the 6-methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione(1.56 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:9](=[O:10])[CH:8]=[C:7]([CH3:11])[NH:6][C:5]1=[O:12])[CH2:2][CH3:3].OS(O)(=O)=O.[N+:18]([O-])([OH:20])=[O:19]>O>[CH3:11][C:7]1[NH:6][C:5](=[O:12])[N:4]([CH2:1][CH2:2][CH3:3])[C:9](=[O:10])[C:8]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CC)N1C(NC(=CC1=O)C)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
9.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
continued stirring for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and recrystallization of the residue with ethylacetate/hexane mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(N(C(N1)=O)CCC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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